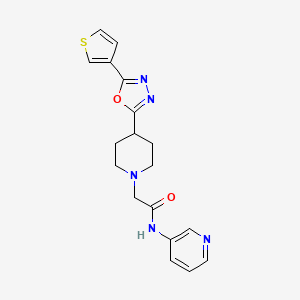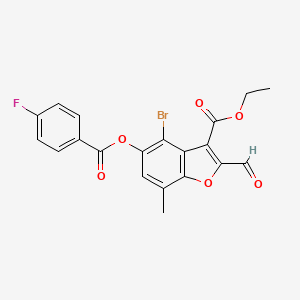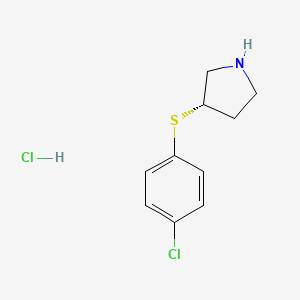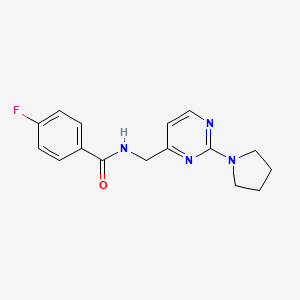![molecular formula C25H28FN5O2S B2654837 1-((2-fluorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114653-32-5](/img/structure/B2654837.png)
1-((2-fluorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,2,4-triazole, a heterocyclic compound that has been the focus of interest among organic and medicinal chemists due to its diverse range of biological properties . It also contains a quinazoline moiety, another class of fused heterocycles known for their wide range of bioactivities .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple ring structures, including 1,2,4-triazole and quinazoline . Unfortunately, specific details about the molecular structure of this exact compound were not found in the available literature.Applications De Recherche Scientifique
Antimicrobial Activity
Quinoline derivatives incorporating an azole nucleus have been synthesized and evaluated for antimicrobial properties. These compounds, including triazoloquinazoline derivatives, demonstrated good to moderate activity against various microorganisms, highlighting their potential as antimicrobial agents (Özyanik et al., 2012). Another study synthesized fluorine-containing quinazoline-4-carboxylic acids and their derivatives, finding them to exhibit notable antibacterial activities, further underscoring the antimicrobial potential of quinazoline derivatives (Holla et al., 2005).
Analgesic and Anticancer Activity
Research into new pyrazoles and triazoles bearing a quinazoline moiety has shown that these compounds have significant analgesic activity, suggesting their utility in pain management strategies (Saad et al., 2011). Furthermore, urea derivatives derived from triazoloquinazoline have been explored for their anticancer activity, with some compounds displaying significant cytotoxicity against human cell lines, pointing to their potential in cancer therapy (Reddy et al., 2015).
Antifungal Activity
A study focusing on novel s-substituted quinazoline derivatives revealed their promising antifungal properties. This work provides insights into the structural requirements for antifungal activity within quinazoline derivatives, indicating potential applications in combating fungal infections (Xu et al., 2007).
Inotropic Activity
The inotropic evaluation of 1-substituted-N-(triazoloquinazolinyl) piperidine-4-carboxamides demonstrated favorable activity in isolated rabbit heart preparations, with some derivatives surpassing the standard drug milrinone in increasing stroke volume. This indicates the potential of triazoloquinazoline derivatives in developing new inotropic agents for heart failure treatment (Liu et al., 2009).
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methylsulfanyl]-N,4-bis(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5O2S/c1-15(2)12-27-22(32)17-9-10-19-21(11-17)31-24(30(23(19)33)13-16(3)4)28-29-25(31)34-14-18-7-5-6-8-20(18)26/h5-11,15-16H,12-14H2,1-4H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZBWKZUNJTWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC=CC=C4F)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654756.png)
![Benzo[d][1,3]dioxol-5-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2654760.png)
![4-(N,N-diisobutylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2654762.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2654763.png)
![2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2654764.png)

![4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2654766.png)


![2-[(4-chloronaphthalen-1-yl)oxy]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2654770.png)
![3-(2-methylpropyl)-1-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2654771.png)

